

A Researcher's Guide to Cross-Referencing Spectroscopic Data of C11H24 Isomers

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Compound of Interest

Compound Name: 2,2,3,3-Tetramethylheptane

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For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. The isomers of undecane (C11H24), with 159 possible variations, present a significant analytical challenge. This guide provides a comparative analysis of spectroscopic data for a selection of C11H24 isomers, offering a framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data of Selected C11H24 Isomers

The following tables summarize key quantitative data from ¹³C NMR, ¹H NMR, IR, and Mass Spectrometry for a representative set of C11H24 isomers, ranging from the linear n-undecane to more branched structures. This data is essential for distinguishing between isomers based on their unique spectral fingerprints.

Table 1: ¹³C NMR Chemical Shifts (δ) in ppm



Isomer Name	Structure	Number of Signals	Key Chemical Shifts (ppm)
n-Undecane[1]	СН3(СН2)9СН3	6	~14.1 (CH ₃), ~22.7, ~29.3, ~29.6, ~29.7, ~31.9 (CH ₂)
3-Methyldecane[2]	CH3CH2(CH(CH3)) (CH2)6CH3	11	Multiple signals in the 11-40 ppm range, reflecting the lack of symmetry.
4-Methyldecane[3]	CH3(CH2)2(CH(CH3)) (CH2)5CH3	11	A complex spectrum with numerous signals between 14 and 40 ppm due to asymmetry.
2,2,4- Trimethyloctane[4]	(CH3)3CCH2CH(CH3) (CH2)3CH3	11	Distinct signals for the quaternary carbon and non-equivalent methyl groups.

Table 2: ¹H NMR Chemical Shifts (δ) in ppm



Isomer Name	Structure	Key Proton Environments & Shifts (ppm)
n-Undecane	СН3(СН2)9СН3	~0.88 (t, 6H, -CH ₃), ~1.26 (m, 18H, -CH ₂ -)
3-Methyldecane	CH3CH2(CH(CH3))(CH2)6CH3	Multiple overlapping signals in the 0.8-1.5 ppm range for methyl and methylene protons.
4-Methyldecane[5]	CH3(CH2)2(CH(CH3)) (CH2)5CH3	A complex multiplet structure between approximately 0.8 and 1.4 ppm.
2,2,4-Trimethyloctane[4]	(CH3)3CCH2CH(CH3) (CH2)3CH3	Distinct signals for the nine equivalent protons of the t-butyl group and other methyl and methylene protons.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Isomer Name	C-H Stretching (cm ⁻¹)	C-H Bending (cm ⁻¹)	Other Key Features
n-Undecane[6]	2850-2960	~1465 (scissoring), ~1378 (methyl rock)	A distinct rocking vibration around 720 cm ⁻¹ for the long - (CH ₂)n- chain.
Branched Isomers (General)	2850-2960	~1465, ~1378	The intensity and shape of the C-H bending bands can vary with the degree and type of branching. The long-chain rocking vibration is absent or less prominent.



Table 4: Mass Spectrometry (MS) - Key Fragments (m/z)

Isomer Name	- Molecular Ion (M+) (m/z)	Base Peak (m/z)	Characteristic Fragments (m/z)
n-Undecane[1]	156 (often weak)	43 or 57	A series of alkyl fragments separated by 14 Da (CH ₂), e.g., 29, 43, 57, 71, 85.
Branched Isomers (General)	156 (often weaker or absent)	Varies	Fragmentation is favored at branch points, leading to more stable secondary or tertiary carbocations. This results in more intense peaks corresponding to the loss of larger alkyl groups.
4,5-Diethyloctane[7][8]	170 (for C12H26)	57	Enhanced fragmentation at the ethyl branches.
3,3,5- Trimethylheptane[9] [10]	142 (for C10H22)	57	Prominent peaks resulting from cleavage at the highly substituted carbon atoms.

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 5-10 mg of the C11H24 isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
 Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid C11H24 isomers, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

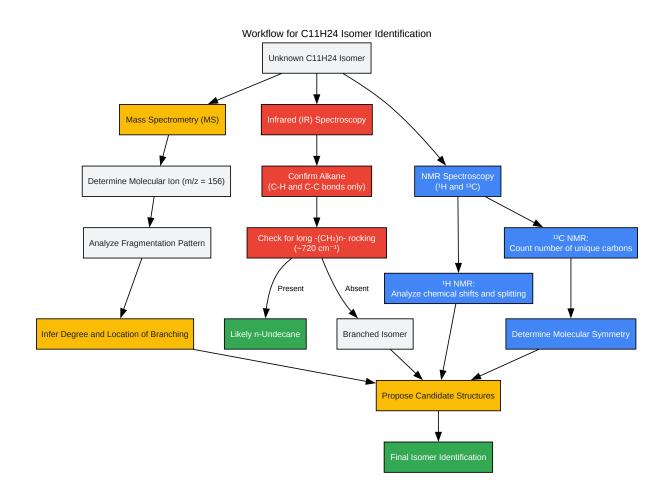
- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,
 often via a gas chromatograph (GC-MS) for separation of isomers. Electron Ionization (EI) is
 a common method, where the sample is bombarded with a high-energy electron beam
 (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).



• Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

Visualizing the Identification Workflow

The following diagram illustrates a logical workflow for the identification and differentiation of C11H24 isomers using the spectroscopic data discussed.



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Caption: A logical workflow for identifying C11H24 isomers.



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